molecular formula C17H19N3O4 B3982456 1-(2,5-dimethyl-3-furoyl)-4-(4-nitrophenyl)piperazine

1-(2,5-dimethyl-3-furoyl)-4-(4-nitrophenyl)piperazine

Cat. No. B3982456
M. Wt: 329.35 g/mol
InChI Key: DLYJZVVTOXRCGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethyl-3-furoyl)-4-(4-nitrophenyl)piperazine (DFNP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFNP is a piperazine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethyl-3-furoyl)-4-(4-nitrophenyl)piperazine is not fully understood. However, studies have suggested that this compound may exert its effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

1-(2,5-dimethyl-3-furoyl)-4-(4-nitrophenyl)piperazine has several advantages for lab experiments. This compound is readily available and can be synthesized using various methods. Additionally, this compound has been extensively studied, and its effects have been well-characterized. However, this compound also has some limitations. This compound has poor solubility in water, which can limit its use in some experiments. Additionally, this compound may exhibit cytotoxic effects at high concentrations, which can limit its use in cell-based assays.

Future Directions

There are several future directions for research on 1-(2,5-dimethyl-3-furoyl)-4-(4-nitrophenyl)piperazine. One potential direction is to investigate the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, research is needed to optimize the synthesis method of this compound and to develop more efficient methods for its synthesis.
Conclusion
In conclusion, this compound is a piperazine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its anti-inflammatory, antitumor, and antioxidant activities. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound, including investigating its potential as a therapeutic agent and identifying its molecular targets.

Scientific Research Applications

1-(2,5-dimethyl-3-furoyl)-4-(4-nitrophenyl)piperazine has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit anti-inflammatory, antitumor, and antioxidant activities. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-12-11-16(13(2)24-12)17(21)19-9-7-18(8-10-19)14-3-5-15(6-4-14)20(22)23/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYJZVVTOXRCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816286
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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